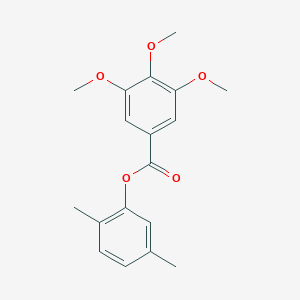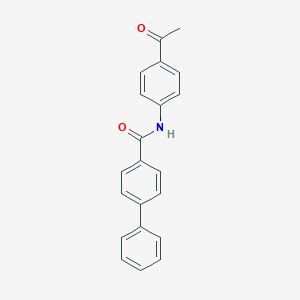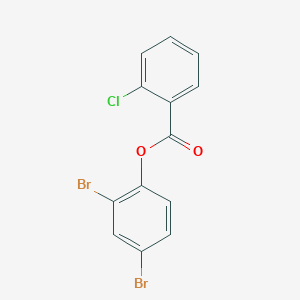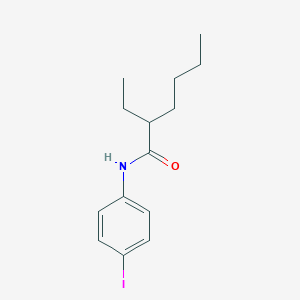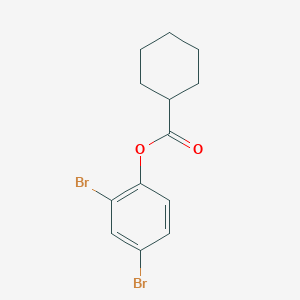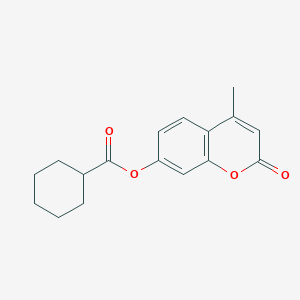![molecular formula C12H11NS3 B289757 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine](/img/structure/B289757.png)
2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been shown to form stable complexes with transition metal ions, which can be used in catalysis and other applications.
Mécanisme D'action
The mechanism of action of 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine is not fully understood. However, studies have suggested that the compound may interact with proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine can have various biochemical and physiological effects. For example, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage in cells. Additionally, studies have suggested that the compound may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine in lab experiments is its stability and ease of handling. The compound is relatively stable under normal laboratory conditions and can be easily synthesized and purified. However, one limitation is that the compound may interact with other molecules in the experimental system, leading to potential confounding effects.
Orientations Futures
There are several future directions for research on 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine. One potential area of interest is its use in catalysis and other applications in coordination chemistry. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in preventing and treating diseases such as cancer and inflammation. Finally, research is needed to explore the potential toxic effects of the compound and its safety for use in various applications.
Méthodes De Synthèse
The synthesis of 2-(4,5-Dimethyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiol-2-yl)pyridine involves the reaction of 2-chloro-4,5-dimethylpyridine with sodium 1,2-dithiolate in the presence of a suitable solvent. The reaction yields the desired product, which can be purified through recrystallization or column chromatography.
Propriétés
Formule moléculaire |
C12H11NS3 |
|---|---|
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2-(6,7-dimethyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-trien-3-yl)pyridine |
InChI |
InChI=1S/C12H11NS3/c1-8-9(2)14-16-12(8)7-11(15-16)10-5-3-4-6-13-10/h3-7H,1-2H3 |
Clé InChI |
JFDTWBQQAYZGGM-UHFFFAOYSA-N |
SMILES |
CC1=C(SS2=C1C=C(S2)C3=CC=CC=N3)C |
SMILES canonique |
CC1=C(SS2=C1C=C(S2)C3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




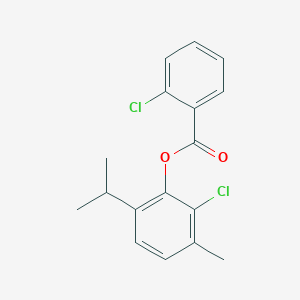
![4-[(2,6-Dimethoxybenzoyl)oxy]phenyl 2,6-dimethoxybenzoate](/img/structure/B289683.png)



